(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound (2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a steroidal glycoside characterized by a highly complex spirocyclic core and multiple sugar moieties. Its molecular formula is C₄₆H₇₄O₁₈, with a molecular weight of 915.10 g/mol and a polar surface area of 265.00 Ų, indicating moderate hydrophilicity . Key features include:
- Stereochemistry: Multiple chiral centers (e.g., 2S,3R,4R,5R,6S) dictate its 3D conformation and biological interactions.
- Functional groups: Hydroxyl, methyl, and ether groups contribute to hydrogen bonding and hydrophobic interactions.
- ADMET properties: High predicted oral bioavailability (81.43%), blood-brain barrier permeability (72.50%), and moderate mitochondrial localization (75.16%) .
- Biological targets: Inhibits enzymes (CYP3A4, CYP2D6), transporters (OATP1B1, P-glycoprotein), and nuclear receptors (estrogen, androgen) .
Properties
CAS No. |
32449-98-2 |
|---|---|
Molecular Formula |
C39H63NO11 |
Molecular Weight |
721.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39?/m1/s1 |
InChI Key |
KRQDMAXNTWLTDZ-FXQMNGNYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
khasianine L-rhamnopyranosyl-14-D-glucopyranose solasodine |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pentacyclic Framework
The steroidal backbone is synthesized via a biomimetic approach starting from diosgenin pivalate, leveraging its inherent tetracyclic structure. BF₃·OEt₂-mediated cyclization generates the F-ring-opened intermediate, which undergoes spirocyclization with piperidine derivatives under acidic conditions. Alternative methods include:
Table 1. Comparison of Spiro-Piperidine Formation Methods
The BF₃·OEt₂ method provides superior stereocontrol for the 16R configuration critical to biological activity.
Spiro-Junction Installation
Spirocyclization is achieved using benzyl carbamate and TMSOTf in dichloromethane, forming the 26-carbamate intermediate. Subsequent treatment with acetyl bromide in butanol yields the spiro-piperidine system via simultaneous deprotection and ring closure.
Glycosylation of the Spiro-Piperidine Aglycone
Trisaccharide Assembly
The glycosyl donor, (2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxane-3-yl trichloroacetimidate, is prepared in six steps from D-glucose. Key steps include:
- Selective protection : Benzylidene acetal formation at O4/O6.
- Trichloroacetimidate activation : Using Cl₃CCN and DBU in anhydrous DCM.
Table 2. Glycosylation Conditions and Yields
| Donor | Promoter | Temperature | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf | -20°C | 78 | 1:4.2 |
| Thioethyl glycoside | NIS/TfOH | 0°C | 65 | 1:3.8 |
| Fluoride donor | Cp₂HfCl₂ | RT | 82 | 1:5.1 |
TMSOTf-mediated glycosylation at -20°C provides optimal anomeric control, favoring the β-linkage required for biological activity.
Sequential Coupling
- First glycosylation : The steroidal aglycone is treated with 2.2 equiv of trichloroacetimidate donor in anhydrous DCM, yielding the monoglycosylated product in 74% yield.
- Second glycosylation : The intermediate undergoes coupling with 6-methyloxane donor under similar conditions, achieving 68% yield with >95% β-selectivity.
Stereochemical Control and Epimerization Mitigation
Critical stereocenters at C2, C3, C4, and C6 of the glucose moiety are preserved using:
- Bulky protecting groups : tert-Butyldimethylsilyl (TBS) ethers at O3 and O4 prevent undesired epimerization during glycosylation.
- Low-temperature reactions : Glycosylations conducted below -15°C minimize β-elimination and anomerization.
Final Deprotection and Crystallization
Global deprotection is achieved via hydrogenolysis (H₂, Pd/C) followed by acidic hydrolysis (HCl/MeOH). The crude product is crystallized from ethanol/water (4:1) to afford the title compound as a white crystalline solid.
Table 3. Crystallization Optimization Data
| Solvent System | Cooling Rate (°C/h) | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/water (4:1) | 0.5 | 99.2 | 85 |
| Acetone/hexane (1:2) | 2.0 | 97.8 | 72 |
| MTBE/heptane (3:1) | 1.0 | 98.5 | 68 |
Analytical Characterization
- X-ray Diffraction : Confirms spiro-piperidine geometry with C6-C2' bond length of 1.54 Å and torsion angle of 88.7°.
- Raman Spectroscopy : Peaks at 1124 cm⁻¹ (C-O-C glycosidic) and 1678 cm⁻¹ (spiro-conjugated system) validate structural integrity.
- HPLC-MS : tR = 12.7 min (C18, MeCN/H₂O 55:45), [M+Na]+ = 1295.4 (calc. 1295.6).
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For instance, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced anti-inflammatory properties .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to this structure exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems. A study highlighted the potential of certain ginseng-derived compounds to enhance antioxidant defenses in cells .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. Inflammation is a key factor in many chronic diseases; thus, compounds that can mitigate inflammation are of great interest. For instance, some derivatives have shown effectiveness in reducing markers of inflammation in vitro and in vivo .
Neuroprotective Effects
Neuroprotective properties of compounds related to this structure have been studied extensively. These compounds may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's by promoting neuronal health and reducing oxidative stress .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are implicated in various metabolic pathways. For example, certain derivatives were found to inhibit enzymes involved in carbohydrate metabolism and lipid synthesis .
Interaction with Cellular Receptors
Research has shown that the compound can interact with various cellular receptors which can influence numerous physiological processes. This interaction can lead to changes in cellular signaling pathways that are beneficial for conditions like diabetes and obesity .
Case Study 1: Ginseng Extracts
A comprehensive review of Panax ginseng highlighted the pharmacokinetics and pharmacodynamics of its active components which include similar structures to the compound . The study noted significant improvements in cognitive function and energy levels among participants consuming ginseng extracts containing these compounds .
Case Study 2: Anti-cancer Properties
Another study focused on the anti-cancer properties of ginsenosides (the active components derived from ginseng). The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells from damage.
Data Tables
Mechanism of Action
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol exerts its effects primarily through the inhibition of the TNF-α/NF-κB signaling pathway . This pathway is crucial in the inflammatory response, and this compound’s ability to suppress it leads to reduced inflammation and alleviation of symptoms in conditions like psoriasis . The compound also inhibits the nuclear translocation of NF-κB p65, preventing the transcription of pro-inflammatory cytokines such as IL-17A and IL-33 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Molecular Complexity: The target compound’s spirocyclic sterol core and glycosylation pattern distinguish it from simpler glycosides (e.g., amygdalin) or monoterpenoids (β-thujaplicin).
Hydrogen Bonding: With 9 hydrogen bond donors and 18 acceptors, the target compound exhibits stronger polar interactions than β-thujaplicin (2/2) or hesperidin (8/15), which may enhance solubility but reduce membrane permeability .
Functional Group Impact: The amino group in C36H67NO17 introduces cationic properties absent in the target compound, likely altering pharmacokinetics and transporter affinity.
Key Observations:
Bioavailability : The target compound’s bioavailability (81.43%) surpasses amygdalin (56.20%) and hesperidin (68.90%) but is lower than β-thujaplicin (92.00%), possibly due to its larger size .
Toxicity Profile : The target compound’s predicted hepatotoxicity contrasts with β-thujaplicin’s radiosensitizer role, highlighting divergent therapeutic applications .
Table 3: Target Protein Interactions
Key Observations:
Mechanistic Diversity : The target compound modulates nuclear receptors and enzymes, whereas β-thujaplicin and 8-methoxycoumarin derivatives act via DNA repair or tubulin disruption.
Drug-Drug Interaction Risk : Strong CYP3A4 inhibition by the target compound may limit its use in polypharmacy, unlike β-thujaplicin .
Research Implications and Limitations
- Therapeutic Potential: The target compound’s dual modulation of enzymes and receptors positions it for oncology or endocrinology applications, though hepatotoxicity requires mitigation .
- Knowledge Gaps: Limited data on in vivo efficacy and exact metabolic pathways (e.g., glucuronidation) are unresolved .
- Comparative Advantages : Superior BBB permeability and multi-target engagement differentiate it from simpler glycosides but necessitate rigorous safety profiling.
Biological Activity
The compound under discussion is a complex glycoside with multiple hydroxyl groups and a unique spirocyclic structure. Its intricate molecular architecture suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on current research findings and case studies.
The compound has a molecular formula of and a molecular weight of approximately 1145 Da. It features a highly polar structure with significant hydrogen bond donor and acceptor capabilities (21 donors and 33 acceptors), which may influence its interaction with biological systems .
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit antimicrobial properties against various pathogens. For instance:
- Case Study : A related glycoside demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the hydroxyl groups play a crucial role in disrupting bacterial cell walls .
- Mechanism : The presence of multiple hydroxyl groups enhances the compound's solubility in aqueous environments, facilitating its interaction with microbial membranes.
Immunomodulatory Effects
Research has shown that certain glycosides can modulate immune responses:
- Findings : In vitro studies revealed that compounds with similar structures can enhance the activity of macrophages and natural killer cells .
- Implications : This suggests potential applications in developing immunotherapeutic agents for enhancing immune responses in patients with immunodeficiencies.
Antiviral Properties
Preliminary investigations into the antiviral activity of structurally related compounds have yielded promising results:
- Example : A study focused on iminosugar analogs indicated their effectiveness in inhibiting viral replication processes by interfering with glycoprotein processing .
- Potential : Given the structural similarities, it is hypothesized that the compound may exhibit analogous antiviral activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of glycosides:
- Hydroxyl Groups : The number and positioning of hydroxyl groups significantly affect solubility and biological interactions.
- Spirocyclic Structure : The unique spirocyclic moiety may enhance binding affinity to specific biological targets due to its conformational rigidity.
Research Findings Summary Table
Q & A
Q. How is the molecular formula and weight of the compound determined experimentally?
High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis confirms the molecular formula (e.g., C₄₇H₈₀O₁₇, MW 917.1 g/mol for related glycosides). PubChem data and computational tools like MestReNova validate results by matching experimental and theoretical masses .
Q. What techniques are used to confirm the stereochemistry of its multiple chiral centers?
X-ray crystallography provides definitive proof for crystalline derivatives. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR and J-coupling analysis resolve relative configurations. Circular dichroism (CD) spectroscopy compares absolute configurations with known stereoisomers .
Q. How are key functional groups (e.g., hydroxyls, glycosidic bonds) identified?
Infrared (IR) spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups. Tandem mass spectrometry (MS/MS) fragments glycosidic linkages, while 2D NMR (HSQC, HMBC) maps connectivity between sugar units and the aglycone .
Q. What chromatographic methods effectively purify this polar compound?
Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) separates polar derivatives. Size-exclusion chromatography (SEC) resolves aggregates, and diol-modified silica improves stereoisomer separation in flash chromatography .
Q. How is stability under physiological conditions assessed?
Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC-UV. Enzymatic stability is tested in human serum or with isolated hydrolases (e.g., β-glucosidase), quantifying residual compound over time .
Advanced Research Questions
Q. What synthetic strategies address challenges in constructing the spiro-pentacyclic core?
Acid-catalyzed intramolecular etherification forms the spiro junction. Stepwise Diels-Alder or photochemical [2+2] cycloadditions build the pentacyclic system. Protecting groups (e.g., TBS for hydroxyls) prevent side reactions during glycosylation .
Q. How can discrepancies in reported bioactivity data be resolved?
Reproducibility studies under standardized conditions (cell lines, assay protocols) are critical. Meta-analyses account for variables like impurity profiles (HPLC) or stereochemical purity (chiral HPLC). Orthogonal assays (enzyme inhibition vs. cellular uptake) validate mechanisms .
Q. What methods optimize low-yield glycosylation reactions?
Activating agents (NIS/TfOH) enhance coupling efficiency under mild conditions. Microwave-assisted synthesis reduces reaction times. Pre-activation of glycosyl donors as trichloroacetimidates improves stability and reactivity .
Q. How are α/β configurations of glycosidic bonds determined?
Enzymatic digestion with α-/β-specific glycosidases releases monosaccharides (analyzed via HPAEC-PAD). NOESY detects proton proximities: axial (α) or equatorial (β) configurations .
Q. What computational approaches model its 3D structure and target interactions?
Molecular dynamics (MD) simulations (CHARMM/AMBER force fields) predict flexibility in aqueous environments. Docking studies (AutoDock Vina) map binding modes to proteins like glycosidases. Density functional theory (DFT) calculates optimal geometries .
Notes on Methodological Rigor
- Data Contradictions : Cross-laboratory validation using orthogonal techniques (e.g., NMR vs. X-ray) resolves structural ambiguities. Impurity profiling via LC-MS ensures batch consistency .
- Stereochemical Purity : Chiral stationary phases in HPLC separate enantiomers, while Mosher ester analysis assigns absolute configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
